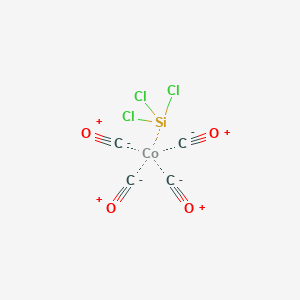
Fatty Acid methyl ester GC-MS Mixture
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This mixture contains various fatty acid methyl esters. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in GC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.The fatty acid methyl esters represented in this mixture include the ester versions of various important essential fatty acids, as well as endogenous fatty acids, including those that serve as precursors in the production of many other lipids. As a more lipophilic form of the free acid, these lipids are often more amenable for the formulation of fatty acid-containing diets and dietary supplements.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Fatty Acid Mixtures
Gas chromatography combined with field ionization mass spectrometry (FI-MS) is employed for analyzing mixtures of fatty acid methyl esters (FAMEs). This method classifies FAMEs based on carbon numbers, unsaturation degrees, and structural isomers, providing detailed insights into the geometry, position, and structure of unknown FAMEs. It's particularly useful in analyzing fish, canola, biodiesel oils, and standard FAME mixtures, offering a wealth of information in a single run (Hejazi et al., 2009).
Lipid Analysis in Biodiesel/Bioproduct Research
A GC-MS technique for FAME analysis allows distinction between bound and free fatty acids, crucial for understanding and optimizing biosynthetic pathways. This method, involving alkaline methyl esterification and TMS derivatization, can analyze various lipids, including sterols, in algae and crop plants. It also introduces field ionization (GC-FI-MS) for better fatty acid annotation and PUFA determination (Furuhashi et al., 2016).
Characterization of Polyunsaturated Fatty Acids
GC-MS helps in characterizing mixtures of polyunsaturated fatty acids through various derivatives. A method for oxidizing mixtures of polyunsaturated fatty acid methyl esters by osmium tetroxide is outlined, offering an efficient way to separate these compounds chromatographically and determine their complete structure (Dommes et al., 1976).
Unambiguous Characterization of Fatty Acids
GC-MS allows for the accurate identification of both saturated and unsaturated fatty acids and dimethyl acetals from natural mixtures. The use of a polar siloxane column combined with a methyl siloxane packing at the column outlet minimizes leakage and improves thermal stability, aiding in the precise characterization of fatty acids (Myher et al., 1974).
Determination of Fatty Acids in Biological Samples
This method involves the use of GC-MS for the determination of FAMEs in various biological samples, including human plasma. The technique is characterized by its simplicity, rapid analysis, high accuracy, and the ability to handle a large amount of data safely (Fang-ting, 2008).
Eigenschaften
Produktname |
Fatty Acid methyl ester GC-MS Mixture |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1164480.png)
